![molecular formula C9H7IO4 B1369282 3-Iodo-5-(methoxycarbonyl)benzoic acid CAS No. 93116-99-5](/img/structure/B1369282.png)
3-Iodo-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Iodo-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7IO4 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-Iodo-5-(methoxycarbonyl)benzoic acid can be represented by the SMILES string COC(=O)c1cc(I)cc(c1)C(O)=O
. This representation provides a text notation for the compound’s structure.
Physical And Chemical Properties Analysis
The molecular weight of 3-Iodo-5-(methoxycarbonyl)benzoic acid is 306.05 g/mol . It has a complexity of 241 and a topological polar surface area of 63.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
1. Recyclable Iodine(III) Reagents
The use of 3-iodo-5-(methoxycarbonyl)benzoic acid in the development of new recyclable iodine(III) reagents, such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, is significant. These reagents, derived from 3-iodosylbenzoic acid, are notable for their ease of recovery from reaction mixtures, enhancing their practicality and environmental friendliness in organic chemistry applications (Yusubov et al., 2008).
2. Synthesis of Carbazomycin B
In the synthesis of carbazomycin B, a radical arylation of benzene, 3-iodo-5-(methoxycarbonyl)benzoic acid derivatives play a crucial role. This process involves multiple steps including iodination, acetylation, and reaction with methyl chloroformate, demonstrating the compound's versatility in complex organic synthesis (Crich & Rumthao, 2004).
3. Manufacturing of SGLT2 Inhibitors
The compound is a key intermediate in the manufacturing of SGLT2 inhibitors, a class of drugs used in diabetes therapy. A notable process development involves starting from dimethyl terephthalate, showcasing an efficient and cost-effective method for synthesizing this crucial intermediate (Zhang et al., 2022).
4. Methoxycarbonylation of Iodobenzene
Methoxycarbonylation of iodobenzene, a process producing benzoic acid methyl ester, utilizes 3-iodo-5-(methoxycarbonyl)benzoic acid. This research highlights the potential for palladium-catalyzed reactions in the synthesis of esters, a fundamental class of organic compounds (Trzeciak et al., 2003).
5. Photophysical Properties of Lanthanide Coordination Compounds
In the study of lanthanide coordination compounds, derivatives of 3-iodo-5-(methoxycarbonyl)benzoic acid are used to investigate the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research contributes to the understanding of the photophysical behavior of these compounds (Sivakumar et al., 2010).
properties
IUPAC Name |
3-iodo-5-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJVBDKXAJSYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578788 | |
Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(methoxycarbonyl)benzoic acid | |
CAS RN |
93116-99-5 | |
Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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